![molecular formula C15H14FN5O B2765782 1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1788543-21-4](/img/structure/B2765782.png)

1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

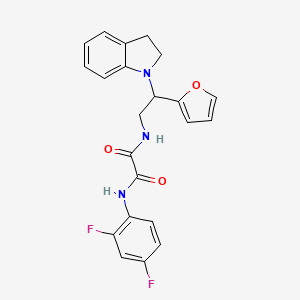

“1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea” is a compound with the molecular formula C15H14FN5O and a molecular weight of 299.309. It belongs to a family of pyrazolo[1,5-a]pyrimidines (PPs), which have been identified as strategic compounds for optical applications .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology, with a relative mass efficiency (RME) of 40–53%, as compared to those of BODIPYS (RME: 1.31–17.9%) . The synthesis usually involves the construction of the pyrimidine ring via the interaction of NH-3-aminopyrazoles with different 1,3-biselectrophilic compounds .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .

Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are influenced by the presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at position 7 on the fused ring . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .

Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . They also display good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .

Wissenschaftliche Forschungsanwendungen

Discovery of Potent PDE1 Inhibitors

A study highlighted the design, synthesis, and pharmacokinetic properties of a series of 3-aminopyrazolo[3,4-d]pyrimidinones as potent inhibitors of phosphodiesterase 1 (PDE1). These compounds demonstrated significant selectivity against other PDE families and showed promising efficacy in vivo for the treatment of cognitive deficits associated with various diseases, including schizophrenia and Alzheimer's disease. The optimized compound, ITI-214, exhibited picomolar inhibitory potency and is in Phase I clinical development (Li et al., 2016).

Development of Pyrazolo[1,5-a]pyrimidine Derivatives

Research into the synthesis of N-substituted pyrazolo[3,4-d]pyrimidines from pyrimidine derivatives explored various conditions for alkylation and ring closure, leading to a diverse set of pyrazolylurea derivatives. These compounds are valuable for further pharmacological studies, demonstrating the versatile chemistry of pyrazolo[1,5-a]pyrimidine compounds (Shigeo et al., 1972).

Multitargeted Receptor Tyrosine Kinase Inhibitors

A study on 7-aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors revealed a series of compounds that potently inhibited vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. These compounds, including 34a, showed strong enzymatic and cellular inhibition, favorable pharmacokinetics, and efficacy in disease models, presenting a new avenue for therapeutic intervention in cancer and other diseases (Frey et al., 2008).

Antagonists for Neuropeptide S Receptor

The synthesis and testing of 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones for Neuropeptide S (NPS) antagonist activity identified key structure-activity relationships. Potent antagonists were discovered, contributing to the understanding of NPS receptor modulation and its potential therapeutic applications (Zhang et al., 2008).

cGMP Phosphodiesterase Inhibitors

A series of 6-phenylpyrazolo[3,4-d]pyrimidones were synthesized as specific inhibitors of cGMP-specific phosphodiesterase (type V), with in vitro and in vivo evaluations indicating significant antihypertensive activity. This research opens up potential therapeutic pathways for cardiovascular diseases (Dumaitre & Dodic, 1996).

Wirkmechanismus

Target of Action

It is known that many drugs containing nitrogen heterocycles, such as pyrazolo[1,5-a]pyrimidines, have the ability to bind with various living systems . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Various enzymes, proteins, and most importantly, DNA, consist of nitrogen heterocycles .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Nitrogen heterocycles are known to play a crucial role in various biochemical pathways due to their ability to bind with various living systems .

Result of Action

Compounds with similar structures have been shown to have significant effects on cellular processes .

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been proposed for a plethora of applications, ranging from ionic or molecular sensing to bioimaging applications, and from the organic light-emitting devices to bio-macromolecular interactions . Their great synthetic versatility permits structural modifications throughout its periphery, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O/c1-10-6-14-17-8-13(9-21(14)20-10)19-15(22)18-7-11-2-4-12(16)5-3-11/h2-6,8-9H,7H2,1H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCIPZBLUPBBHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2765703.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2765708.png)

![3-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2765710.png)

![4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B2765711.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2765714.png)

![N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2765715.png)

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2765717.png)

![N'-(2,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2765720.png)